2-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one
Description
2-[2-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline and pyridazinone moiety, which are known for their diverse biological activities. The presence of fluorine and methyl groups further enhances its chemical properties, making it a subject of interest for researchers.
Properties
Molecular Formula |
C17H18FN3O2 |
|---|---|
Molecular Weight |
315.34 g/mol |
IUPAC Name |
2-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-methylpyridazin-3-one |
InChI |
InChI=1S/C17H18FN3O2/c1-11-3-8-16(22)20(19-11)10-17(23)21-12(2)4-5-13-9-14(18)6-7-15(13)21/h3,6-9,12H,4-5,10H2,1-2H3 |
InChI Key |
OWXRFTWOWTZZJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1C(=O)CN3C(=O)C=CC(=N3)C)C=CC(=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-6-methyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is the condensation of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline with an appropriate oxoethyl derivative, followed by cyclization to form the pyridazinone ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable raw materials, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-6-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the oxoethyl group to a hydroxyl group.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) can introduce bromine atoms into the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: NBS in the presence of light or heat.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Brominated quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds similar to 2-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation and survival.
- Case Study : A study demonstrated that derivatives of quinoline effectively inhibited tumor growth in xenograft models, suggesting potential for development as anticancer agents .
Anti-inflammatory Properties
Research has shown that derivatives of this compound can act as selective phosphodiesterase (PDE) inhibitors, which are crucial in regulating inflammatory responses.
- Therapeutic Use : PDE inhibitors are being explored for the treatment of chronic inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In vivo studies have shown that these compounds can reduce airway hyperreactivity and eosinophil infiltration in animal models .
Neuroprotective Effects
The compound's ability to selectively antagonize adenosine A2A receptors has implications for neurodegenerative diseases.
- Potential Applications : Research indicates that this compound could be beneficial in treating conditions like Parkinson's disease by modulating neurotransmitter release and protecting dopaminergic neurons from degeneration .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in optimizing the efficacy of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and cellular uptake |
| Pyridazine Ring | Contributes to anti-inflammatory activity |
| Quinoline Core | Essential for anticancer properties |
Mechanism of Action
The mechanism of action of 2-[2-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of kinases involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate
- 4-Fluoro-2-methyl-1-(isopropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
Uniqueness
2-[2-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-6-methyl-2,3-dihydropyridazin-3-one stands out due to its unique combination of quinoline and pyridazinone moieties, along with the presence of fluorine and methyl groups
Biological Activity
The compound 2-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Structure and Composition
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H16F N3O2
- Molecular Weight : 299.34 g/mol
- SMILES Notation : CC1CCc2cc(ccc2N1C(COc1ccccc1)=O)F
| Property | Value |
|---|---|
| LogP | 3.64 |
| LogD | 3.64 |
| Polar Surface Area | 21.46 Ų |
| Hydrogen Bond Acceptors | 3 |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related quinoline derivatives have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for these compounds often falls within a range that suggests potential for therapeutic applications.
Antioxidant Properties
Compounds containing the pyridazinone moiety have demonstrated antioxidant activity in several assays. For example, the DPPH radical scavenging assay results showed that related compounds could effectively reduce oxidative stress markers, indicating their potential use in preventing oxidative damage in biological systems .
Enzyme Inhibition Studies
Inhibitory effects on specific enzymes have also been reported. For instance, derivatives of the compound have been tested for their ability to inhibit kinases involved in cancer progression, such as ALK5 and p38 MAP kinase. These studies revealed IC50 values indicating potent inhibition comparable to established therapeutic agents .
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of the compound against standard antibiotics. The results indicated that it exhibited a higher degree of inhibition against certain pathogens compared to conventional treatments like ciprofloxacin, with a notable percentage of inhibition at specified concentrations .
Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, the compound was subjected to various assays including DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of the compound with target proteins. The docking simulations suggested favorable interactions with active sites of kinases, which could explain its inhibitory activity observed in enzyme assays .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds has highlighted key functional groups essential for biological activity. Modifications in the fluorine substitution pattern and pyridazinone ring structure were found to influence both potency and selectivity towards specific biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
